N-[2-(piperidin-1-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-[2-(piperidine-1-carbonyl)phenyl]-3-(piperidine-1-sulfonyl)benzamide is a complex organic compound that features a benzamide core with piperidine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperidine-1-carbonyl)phenyl]-3-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the acylation of 2-aminobenzamide with piperidine-1-carbonyl chloride, followed by sulfonylation with piperidine-1-sulfonyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperidine-1-carbonyl)phenyl]-3-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[2-(piperidine-1-carbonyl)phenyl]-3-(piperidine-1-sulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(piperidine-1-carbonyl)phenyl]-3-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(piperidine-1-carbonyl)phenyl]-2-(trifluoromethyl)benzamide
- N-(piperidine-4-yl)benzamide derivatives
Uniqueness
N-[2-(piperidine-1-carbonyl)phenyl]-3-(piperidine-1-sulfonyl)benzamide is unique due to its dual piperidine substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H29N3O4S |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H29N3O4S/c28-23(19-10-9-11-20(18-19)32(30,31)27-16-7-2-8-17-27)25-22-13-4-3-12-21(22)24(29)26-14-5-1-6-15-26/h3-4,9-13,18H,1-2,5-8,14-17H2,(H,25,28) |
InChI Key |
HZBDQCMDLLYLGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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